

Nickel-catalyzed Sonogashira coupling of terminal alkynes.

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An Application Guide to Nickel-Catalyzed Sonogashira Coupling of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Chemist's Toolkit

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] Traditionally, this transformation has been dominated by palladium catalysts, often in conjunction with a copper co-catalyst.[2][3][4] While highly effective, the expense and relative scarcity of palladium have driven the scientific community to seek more sustainable and economical alternatives.[5]

Nickel has emerged as a front-runner to replace palladium in this critical reaction.[6][7] Its earth-abundance, lower toxicity, and distinct catalytic activity make it a highly desirable substitute.[6][7] Nickel-based catalytic systems have demonstrated remarkable efficiency in forging not only the classic C(sp²)-C(sp) bonds but also in tackling the more challenging C(sp³)-C(sp) couplings, opening new avenues for the synthesis of complex organic molecules relevant to pharmaceuticals, natural products, and materials science.[6][8]

This guide offers a deep dive into the theory, application, and practical execution of nickel-catalyzed Sonogashira coupling reactions. We will explore the critical components of the

catalytic system, dissect the reaction mechanism, and provide detailed, field-proven protocols for researchers.

Dissecting the Catalytic System: The "Why" Behind the Reagents

The success of a nickel-catalyzed Sonogashira coupling hinges on the careful selection and interplay of its core components. Understanding the function of each reagent is paramount to achieving high yields and reproducibility.

The Heart of the Reaction: The Nickel Catalyst

The choice of the nickel source and its associated ligands dictates the reactivity, stability, and scope of the reaction.

- **Nickel Precursors:** Simple, air-stable nickel(II) salts like Nickel(II) chloride (NiCl_2), Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$), or the Ni(0) source Bis(1,5-cyclooctadiene)nickel(0) ($\text{Ni}(\text{cod})_2$) are common starting points.^{[9][10]} In situ reduction of Ni(II) to the catalytically active Ni(0) species is a common initiation step, often facilitated by a reducing agent like zinc powder.^{[9][11]}
- **Ligands—The Catalyst's Control System:** Ligands are not mere spectators; they are crucial for stabilizing the nickel center, modulating its electronic properties and steric environment, and facilitating the key steps of the catalytic cycle.
 - **Phosphine Ligands:** This diverse class is a mainstay in cross-coupling chemistry. Simple monodentate phosphines (e.g., PMe_3 , PCy_3) and more complex, bulky dialkyl-ortho-biaryl phosphines (Buchwald-type ligands) have proven effective.^{[12][13][14]} The latter are particularly adept at promoting the formation of highly reactive, monoligated nickel species.^{[13][14]}
 - **Nitrogen-Based Ligands:** Chelating nitrogen ligands, such as 1,10-phenanthroline, offer a cost-effective and efficient means to stabilize the nickel catalyst and promote high reactivity.^{[9][11]}
 - **Pincer Ligands:** These tridentate ligands bind to the metal center in a rigid pincer-like fashion, conferring exceptional stability to the catalyst. This stability is crucial for

preventing catalyst decomposition and achieving high turnover numbers. Pincer complexes with N-heterocyclic carbene (NHC) arms or [P,S] chelating systems have been successfully employed for challenging couplings, including those involving alkyl halides.^{[8][15][16][17][18]}

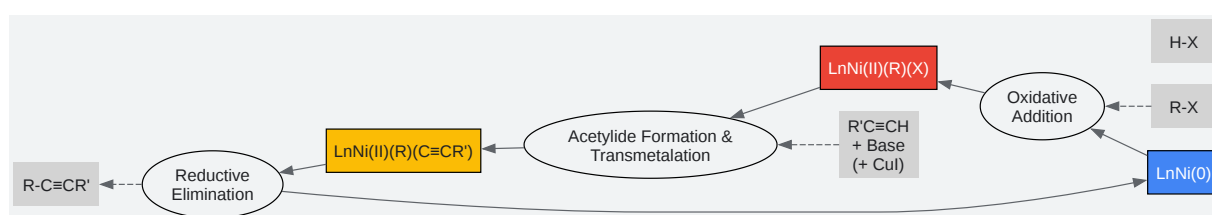
The Supporting Cast: Co-Catalysts, Bases, and Solvents

- The Copper Question: To Use or Not to Use?
 - Copper-Cocatalyzed Systems: In many protocols, a copper(I) salt (typically CuI) is used as a co-catalyst.^{[1][8]} Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the nickel center.^{[3][17]}
 - Copper-Free Systems: A significant advantage of some nickel systems is the ability to operate without a copper co-catalyst.^{[9][19]} This is highly desirable as it prevents the formation of alkyne homocoupling products (Glaser coupling), a common side reaction in copper-containing systems.^{[1][20][21]} In these cases, the nickel acetylide is formed directly through the deprotonation of the alkyne at the nickel center.^{[3][19]}
- The Base: The Proton Abstractor: The base is essential for deprotonating the terminal alkyne, making it nucleophilic enough to engage with the catalyst. The choice of base can significantly impact the reaction outcome. Inorganic bases like cesium carbonate (Cs_2CO_3), potassium carbonate (K_2CO_3), and potassium fluoride (KF) are frequently used.^{[8][9][10]} The strength and solubility of the base must be matched to the specific substrate and catalytic system.
- The Solvent: The Reaction Medium: The solvent not only dissolves the reagents but also influences the catalyst's solubility, stability, and reactivity. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMAc) are often the solvents of choice, as they have been shown to enhance catalytic efficiency.^{[8][9]}

The Catalytic Cycle: A Mechanistic Blueprint

While variations exist depending on the specific catalytic system (e.g., copper-free vs. copper-cocatalyzed), the generally accepted mechanism for nickel-catalyzed Sonogashira coupling involves several key steps.

- Activation (Precatalyst to Active Catalyst): If starting with a Ni(II) source, an initial reduction step, often using a reducing agent like zinc powder, generates the active Ni(0) species.
- Oxidative Addition: The aryl or alkyl halide (R-X) reacts with the Ni(0) complex, breaking the R-X bond and forming a Ni(II) intermediate (R-Ni-X).^{[9][22]} This step is often rate-limiting.
- Acetylide Formation and Transmetalation:
 - In Copper-Cocatalyzed Systems: The base deprotonates the terminal alkyne, which then reacts with CuI to form a copper acetylide. This species then transmetalates with the R-Ni-X complex, exchanging the halide for the acetylide group to form an R-Ni-alkynyl intermediate.
 - In Copper-Free Systems: The terminal alkyne coordinates to the R-Ni-X complex. Subsequent deprotonation by the base directly forms the R-Ni-alkynyl intermediate.^{[19][23]}
- Reductive Elimination: This final, irreversible step involves the formation of the new C-C bond as the desired product (R-alkyne) is expelled from the nickel center, regenerating the catalytically active Ni(0) species, which can then re-enter the catalytic cycle.^[22]



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Caption: Generalized catalytic cycle for Nickel-catalyzed Sonogashira coupling.

Data-Driven Insights: Optimizing Reaction Conditions

Systematic optimization is key to success. The following tables, compiled from literature data, provide a starting point for developing a robust protocol.

Table 1: Effect of Base and Solvent on C(sp³)-C(sp) Coupling Yield[8]

Reaction Conditions: 1-iodooctane, phenylacetylene, Ni-catalyst (1 mol%), CuI (5 mol%), 25 °C, 4 h.

Entry	Base (1.5 equiv)	Solvent	Yield (%)
1	Cs ₂ CO ₃	DMSO	95
2	K ₂ CO ₃	DMSO	Lower
3	Na ₂ CO ₃	DMSO	Lower
4	tBuOK	DMSO	Lower
5	Cs ₂ CO ₃	Dioxane	Lower
6	Cs ₂ CO ₃	Toluene	Lower
7	Cs ₂ CO ₃	THF	Lower
8	Cs ₂ CO ₃	DMF	Lower

Insight: Cesium carbonate as the base and DMSO as the solvent proved to be the optimal combination for this specific C(sp³)-C(sp) coupling, highlighting the significant impact of these parameters on reaction efficiency.[8]

Table 2: Comparison of Halide Reactivity in C(sp³)-C(sp) Coupling[8]

Reaction Conditions: Alkyl halide (1.1 mmol), phenylacetylene (1.0 mmol), Ni-catalyst (1 mol%), Cs₂CO₃ (1.5 mmol), CuI (0.05 mmol), DMSO.

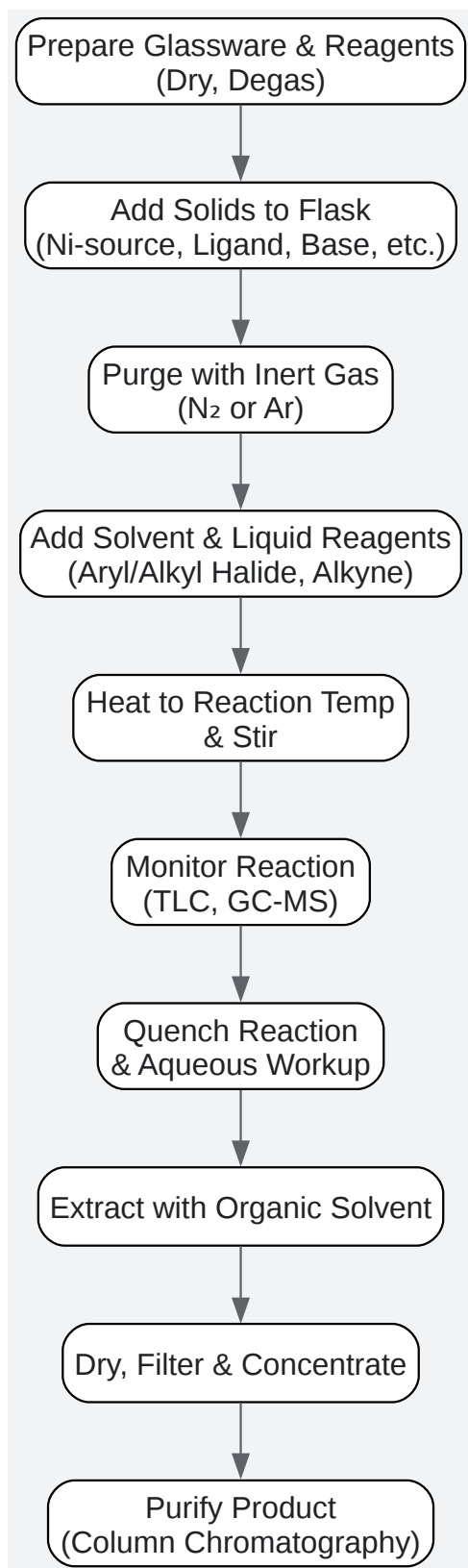
Halide	Temperature (°C)	Time (h)	Yield (%)
1-iodooctane	25	4	92
1-bromooctane	40	8	85
1-chlorooctane*	50	12	81

*Reaction includes NaI (0.2 mmol) as an additive.

Insight: As expected, the reactivity of the alkyl halides follows the trend $I > Br > Cl$. Milder conditions are sufficient for more reactive iodides, while chlorides require higher temperatures, longer reaction times, and a halide exchange additive (NaI) to achieve good yields.[8]

Application Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step procedures for common nickel-catalyzed Sonogashira couplings.



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Caption: General experimental workflow for Sonogashira coupling reactions.

Protocol 1: Copper-Free C(sp²)-C(sp) Coupling of an Aryl Iodide

This protocol is adapted from a procedure for the coupling of aryl iodides and terminal alkynes using a NiCl₂/1,10-phenanthroline system.^{[9][11]}

Materials & Equipment:

- Reagents: Nickel(II) chloride (NiCl₂), 1,10-phenanthroline, aryl iodide (e.g., 4-iodo-1,1'-biphenyl), terminal alkyne (e.g., phenylacetylene), potassium fluoride (KF), 4-cyanopyridine N-oxide, zinc powder (activated), N,N-dimethylacetamide (DMAc, degassed).
- Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, glovebox or Schlenk line for inert atmosphere, syringes, standard laboratory glassware for workup and purification, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

- Catalyst Pre-formation (In a glovebox): a. To a 15 mL reaction vial, add NiCl₂ (0.05 mmol, 10 mol%). b. Add a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed DMAc (2.0 mL). c. Stir the resulting mixture at 25 °C for 30 minutes. The solution should change color, indicating complex formation.
- Reaction Setup: a. To the catalyst mixture, add the aryl iodide (0.50 mmol, 1.0 equiv.), the terminal alkyne (0.75 mmol, 1.5 equiv.), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv.), KF (0.75 mmol, 1.5 equiv.), and activated zinc powder (0.60 mmol, 1.2 equiv.). b. Add an additional portion of degassed DMAc (3.0 mL) to bring the total volume to 5.0 mL. c. Seal the vial tightly with a screw cap containing a PTFE septum.
- Reaction Execution: a. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 60 °C (or 70 °C for less reactive aryl bromides).^[9] b. Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup and Purification: a. Upon completion, cool the reaction to room temperature and pour the mixture into water (100 mL).^[11] b. Extract the aqueous layer with ethyl acetate (3 x 25 mL). c. Combine the organic extracts and wash with brine (1 x 25 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.[11] e. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the pure product.[9]

Protocol 2: Copper-Cocatalyzed C(sp³)-C(sp) Coupling of an Alkyl Iodide

This protocol is based on a mild-condition procedure using a [P,S] chelated nickel complex for the coupling of nonactivated alkyl halides.[8][24]

Materials & Equipment:

- Reagents: [P,S] Nickel complex (e.g., complex 1 from Fan et al., 1 mol%), cesium carbonate (Cs₂CO₃), copper(I) iodide (CuI), alkyl iodide (e.g., 1-iodooctane), terminal alkyne (e.g., phenylacetylene), dimethyl sulfoxide (DMSO, anhydrous).
- Equipment: Oven-dried 25 mL Schlenk tube with a magnetic stir bar, Schlenk line for inert atmosphere operations, syringes, standard laboratory glassware for workup and purification.

Step-by-Step Procedure:

- Reaction Setup (under N₂ atmosphere): a. To a 25 mL oven-dried Schlenk tube, add Cs₂CO₃ (1.5 mmol), CuI (0.05 mmol), and the [P,S] nickel catalyst (0.01 mmol). b. Seal the tube and purge with dry nitrogen gas for 10-15 minutes.
- Addition of Reagents: a. Under a positive flow of nitrogen, add anhydrous DMSO (2.5 mL) via syringe. b. Add the terminal alkyne (1.0 mmol) followed by the alkyl iodide (1.1 mmol) via syringe. c. For less reactive alkyl bromides or chlorides, NaI (0.2 mmol) can be added as an additive at this stage.[8]
- Reaction Execution: a. Stir the reaction mixture at 25 °C for 4 hours for alkyl iodides. (For alkyl bromides, heat to 40 °C for 8 hours; for alkyl chlorides, heat to 50 °C for 12 hours).[8] b. Monitor the reaction progress by TLC or GC-MS.
- Workup and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding water (15 mL) followed by 1 M HCl (1 mL) to neutralize the excess base.[8] c. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic layers, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Conclusion and Future Outlook

Nickel-catalyzed Sonogashira coupling has transitioned from a niche curiosity to a powerful and practical tool in synthetic chemistry. Its advantages in cost, sustainability, and unique reactivity, particularly in C(sp³)-C(sp) bond formation, ensure its continued adoption and development.[6][10] The ongoing exploration of novel ligand architectures and mechanistic pathways promises to further expand the scope and utility of this transformation.[13][16] Furthermore, emerging strategies, such as leveraging visible-light photosensitization to promote the reaction, are opening new frontiers in mild and efficient C-C bond formation.[22] As researchers continue to innovate, nickel catalysis is set to play an increasingly vital role in the efficient and elegant construction of the complex molecules that shape our world.

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